5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2S/c13-11(14,15)7-1-6(2-8(4-7)12(16,17)18)3-9-5-20-10(19)21-9/h1-2,4-5H,3H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJKQGGANUREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thioamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring . The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Amine
The primary amine group at the 2-position of the thiazole ring exhibits nucleophilic reactivity. Key reactions include:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form substituted acetamides. For example:
Similar reactions are observed in thiazole-2-amine derivatives, where acyl groups enhance metabolic stability . -
Sulfonation : Interaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives, a common strategy for modulating solubility .
| Reaction Type | Reagents | Product | Key Reference |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | |
| Sulfonation | Benzenesulfonyl chloride | Sulfonamide analog |
Electrophilic Aromatic Substitution (EAS)
The bis(trifluoromethyl)phenyl group directs electrophiles to specific positions:
-
Halogenation : Bromine or chlorine substitutes preferentially at the para position relative to the trifluoromethyl groups due to their strong electron-withdrawing effects. For example:
Such reactivity is observed in structurally related 3,5-bis(trifluoromethyl)phenyl systems . -
Nitration : Limited by steric hindrance from the trifluoromethyl groups, but controlled conditions yield mono-nitro derivatives .
Cyclization and Heterocycle Formation
The amine and thiazole moieties participate in cyclocondensation reactions:
-
Thiadiazole Formation : Reacts with carbon disulfide () under basic conditions to form 1,3,4-thiadiazole derivatives .
-
Pyrazole Hybrids : Condensation with β-diketones or hydrazines generates fused pyrazole-thiazole systems, as demonstrated in analogous trifluoromethyl-substituted compounds .
Cross-Coupling Reactions
The thiazole ring supports palladium-catalyzed couplings:
-
Suzuki-Miyaura : The 5-position brominated derivative reacts with arylboronic acids to form biaryl systems .
-
Buchwald-Hartwig Amination : Facilitates C–N bond formation at the thiazole’s 4-position when halogenated .
Functionalization via the Methylene Bridge
The benzyl-type methylene group (-CH-) linking the thiazole and phenyl rings undergoes:
-
Oxidation : Using KMnO or RuO to form a ketone intermediate, though steric hindrance may limit efficiency.
-
Radical Halogenation : Selective bromination at the benzylic position under UV light.
Biological Derivatization
The compound’s amine group is leveraged in prodrug strategies:
-
Schiff Base Formation : Condensation with aldehydes (e.g., salicylaldehyde) forms imines with enhanced bioavailability .
-
Mannich Reactions : Introduces aminoalkyl side chains for targeting specific enzymes .
Key Reaction Data Table
Mechanistic Insights
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential antifungal properties of thiazole derivatives, including 5-{[3,5-bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine. Research indicates that compounds containing thiazole moieties exhibit significant activity against various fungal pathogens. For instance:
- Mechanism of Action : The compound may inhibit fungal growth by interfering with essential metabolic pathways. Its structural similarity to known antifungal agents suggests it could act on similar targets within fungal cells.
- Case Studies : In vitro evaluations demonstrated that thiazole derivatives show varying degrees of efficacy against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 μg/mL depending on the specific derivative and substituents present .
Cancer Research
Thiazole derivatives have also been explored for their anticancer properties. The compound's ability to modulate biological pathways involved in cell proliferation and apoptosis presents potential therapeutic avenues:
- Targeting Kinases : Some studies suggest that thiazole compounds can act as kinase inhibitors, which are crucial in cancer signaling pathways. This property could make them candidates for developing new cancer therapies.
- Case Studies : Research has indicated that specific thiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell death .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
Polymer Chemistry
The compound's unique structural features allow it to be utilized in synthesizing advanced materials:
- Polymer Additives : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its trifluoromethyl groups, which improve resistance to solvents and thermal degradation.
Nanotechnology
The compound's properties make it suitable for applications in nanotechnology:
- Nanoparticle Synthesis : Thiazole derivatives can serve as stabilizing agents in the synthesis of nanoparticles, potentially improving their dispersion and stability in various solvents.
Data Summary Table
Mechanism of Action
The mechanism of action of 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
N-(3,5-Bis(trifluoromethyl)benzyl)-N-((2-(5-isopropyl-2-methoxyphenyl)-5,5-dimethylcyclohex-1-enyl)-methyl)-2-methyl-2H-tetrazol-5-amine (Compound 40)
- Structure : Shares the 3,5-bis(trifluoromethyl)benzyl motif but incorporates a tetrazole ring and a cyclohexenyl group.
- Synthesis : Prepared via multistep alkylation/cyclization, yielding 70.5% as a colorless oil .
- Key Data :
- Application : Evaluated for biological activity (unspecified in ), likely targeting enzymes or receptors due to its complex structure.
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine
- Structure : Simplifies the core to a thiadiazole with a single trifluoromethyl group.
- Synthesis : One-pot reaction of thiosemicarbazide with trifluoroacetic acid and polyphosphoric acid .
Functional Group Analysis
Key Observations :
Biological Activity
5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (CAS No. 937631-44-2) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and notably, its biological activity based on diverse research findings.
- Molecular Formula : C12H8F6N2S
- Molecular Weight : 326.26 g/mol
- CAS Number : 937631-44-2
- Appearance : Powder
- Purity : Minimum 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl moiety in this compound is believed to improve its pharmacodynamics.
A study reported that derivatives with this structural feature demonstrated significant growth inhibition against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed bactericidal activity with effective minimum inhibitory concentrations (MICs) .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 16 |
| Other derivatives | Various strains | 8 - 32 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that it inhibited the proliferation of liver cancer cell lines (HepG2 and Hep3B) with IC50 values ranging from 1 to 10.8 µM. This effect was attributed to the compound's ability to induce apoptosis in cancer cells .
Additionally, a structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance cytotoxic effects against different cancer cell lines. For example, substituents at specific positions on the thiazole ring significantly influenced the compound's potency .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Mechanism Investigation :
Q & A
Q. What are the recommended synthetic routes for 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation reactions. For example, a general procedure includes:
Reacting a hydrazide derivative with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4) to form a thiosemicarbazide intermediate.
Cyclization via iodine in potassium iodide (KI) to yield the thiazole core .
Introducing the 3,5-bis(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and triethylamine in DMF) .
- Optimization Tips :
- Monitor reaction progress using TLC or HPLC.
- Purify via recrystallization (acetone or ethanol) or column chromatography.
- Adjust stoichiometry of trifluoromethylphenyl precursors to minimize byproducts.
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution patterns and purity. The trifluoromethyl groups appear as distinct singlets (~δ -60 ppm in <sup>19</sup>F NMR) .
- IR Spectroscopy : Identify amine (-NH2, ~3372 cm<sup>-1</sup>) and thiazole C=N (1565 cm<sup>-1</sup>) stretches .
- X-ray Crystallography : Resolve planar molecular geometry and intramolecular hydrogen bonds (e.g., C—H···N interactions), as demonstrated in analogous thiadiazole derivatives .
Q. How can researchers screen for potential biological activities (e.g., antimicrobial, anticancer) of this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Use agar diffusion or microdilution assays against E. coli, S. aureus, and C. albicans .
- Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include reference drugs (e.g., fluconazole for antifungal activity, cisplatin for cytotoxicity).
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., fungal CYP51 or human topoisomerase II) using software like AutoDock .
- Enzyme Inhibition Assays : Measure IC50 values against purified enzymes (e.g., β-tubulin for antifungal activity) .
- In Vivo Models : Test efficacy in murine models for toxicity and pharmacokinetics (e.g., oral bioavailability studies) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC and elemental analysis .
- Structural Analog Comparison : Synthesize derivatives with varied substituents (e.g., replacing trifluoromethyl with methyl groups) to isolate activity contributors .
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, incubation time) and cell line authenticity .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?
- Methodological Answer :
- Degradation Studies :
- Hydrolysis : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS .
- Photolysis : Use UV light chambers to simulate sunlight-driven breakdown .
- Ecotoxicology :
- Algal Growth Inhibition : Test effects on Chlorella vulgaris using OECD Guideline 201.
- Daphnia Mortality : Follow OECD 202 for acute toxicity assessment .
Q. How do crystallographic data inform stability and formulation strategies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
